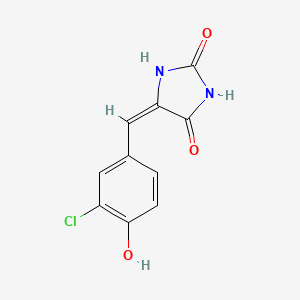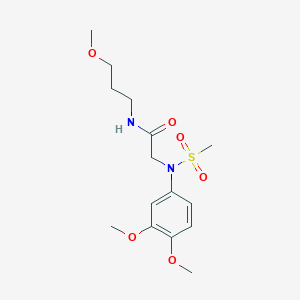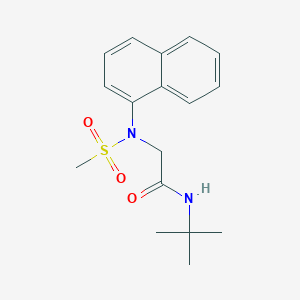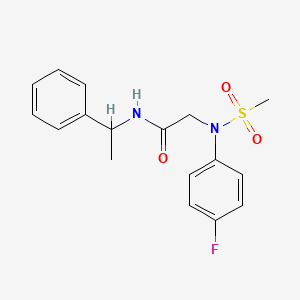
5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione
説明
5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione, also known as CHBI, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CHBI is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. For example, 5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. By inhibiting COX-2, 5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione may help to reduce inflammation in the body.
Biochemical and Physiological Effects:
5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione has a range of biochemical and physiological effects, making it a promising candidate for further investigation. For example, 5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, 5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione has been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body.
実験室実験の利点と制限
One of the main advantages of using 5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione in lab experiments is its small molecular size, which allows it to easily penetrate cell membranes and interact with cellular targets. Additionally, 5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the main limitations of using 5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for research on 5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione. One promising area of research involves the development of new cancer therapies based on the anti-cancer properties of 5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione. Additionally, further research is needed to fully understand the mechanism of action of 5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione and its potential therapeutic applications in various diseases. Finally, there is a need for further research on the safety and toxicity of 5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione, particularly in humans.
科学的研究の応用
5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research involves the use of 5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione as a potential therapeutic agent for the treatment of various diseases. For example, 5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-6-3-5(1-2-8(6)14)4-7-9(15)13-10(16)12-7/h1-4,14H,(H2,12,13,15,16)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGFRCCWVXVTOT-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-chloro-2-methylphenyl)-N-(2-{2-[1-(4-ethoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B3919409.png)

![N'-[(4-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3919428.png)
![N-benzyl-3-{[(1,4-dioxan-2-ylmethyl)amino]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3919442.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-methyl-3-piperidinamine](/img/structure/B3919462.png)

![1-(diethylamino)-3-(2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenoxy)-2-propanol](/img/structure/B3919469.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(4-nitrobenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3919471.png)
![2-({2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B3919473.png)



